molecular formula C6H2BrNO3 B14058123 4-Bromo-5-cyanofuran-2-carboxylic acid

4-Bromo-5-cyanofuran-2-carboxylic acid

Cat. No.: B14058123
M. Wt: 215.99 g/mol
InChI Key: HTPWZMHBKNNFDA-UHFFFAOYSA-N
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Description

4-Bromo-5-cyanofuran-2-carboxylic acid: is an organic compound that belongs to the furan family, characterized by a furan ring substituted with bromine, cyano, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method is the bromination of 5-cyanofuran-2-carboxylic acid, where bromine is introduced to the furan ring under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-cyanofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-5-cyanofuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: The compound is used in the development of advanced materials, including polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance material properties .

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyanofuran-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-cyanofuran-2-carboxylic acid is unique due to the combination of bromine, cyano, and carboxylic acid groups on the furan ring. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C6H2BrNO3

Molecular Weight

215.99 g/mol

IUPAC Name

4-bromo-5-cyanofuran-2-carboxylic acid

InChI

InChI=1S/C6H2BrNO3/c7-3-1-4(6(9)10)11-5(3)2-8/h1H,(H,9,10)

InChI Key

HTPWZMHBKNNFDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)C#N)C(=O)O

Origin of Product

United States

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